Milbemycin A4 oxime

Veterinary Parasitology Anthelmintic Efficacy Toxocara canis

The target compound is the systematic IUPAC designation for Milbemycin A4 Oxime , a semi-synthetic macrocyclic lactone with the molecular formula C32H45NO7 and a molecular weight of 555.7 g/mol. It is the primary active component, comprising approximately 70-80%, of the widely used veterinary endectocide Milbemycin Oxime.

Molecular Formula C32H45NO7
Molecular Weight 555.7 g/mol
Cat. No. B10814354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A4 oxime
Molecular FormulaC32H45NO7
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C
InChIInChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7-,20-10-,23-9?,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
InChIKeyYCAZFHUABUMOIM-JPUDHHMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one (Milbemycin A4 Oxime): An Evidence-Based Guide for Scientific Procurement and Research Selection


The target compound is the systematic IUPAC designation for Milbemycin A4 Oxime , a semi-synthetic macrocyclic lactone with the molecular formula C32H45NO7 and a molecular weight of 555.7 g/mol [1]. It is the primary active component, comprising approximately 70-80%, of the widely used veterinary endectocide Milbemycin Oxime [2]. This compound acts by irreversibly opening glutamate-gated chloride channels in invertebrate neurons, leading to paralysis and death of susceptible parasites .

Why Generic Substitution of (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is Not Advisable for Critical Applications


While all macrocyclic lactones (MLs) share a common mechanism of action, their spectrum of activity, potency against specific target organisms, and pharmacokinetic profiles are not equivalent [1]. The target compound, Milbemycin A4 Oxime, exhibits a distinct efficacy and safety profile compared to its in-class alternatives, such as ivermectin, moxidectin, and selamectin. For instance, it demonstrates superior efficacy against certain nematodes like *Trichuris vulpis* and *Toxocara canis* where moxidectin fails or shows variable results, and it possesses a unique ability to inhibit fungal drug efflux pumps [2][3][4]. Substitution without verifying quantitative, comparator-based evidence for the specific intended application can lead to treatment failure, off-target effects, or inefficient use of research resources.

Quantitative Evidence Guide for (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one (Milbemycin A4 Oxime)


Superior Anthelmintic Efficacy of Milbemycin Oxime vs. Ivermectin/Praziquantel Against Natural Toxocara spp. Infection

In a head-to-head comparative study of 200 dogs naturally infected with *Toxocara* spp., a single dose of spinosad/milbemycin oxime (30-60 mg/kg spinosad, 0.75-1.0 mg/kg milbemycin oxime) demonstrated a 94% reduction in fecal egg count at 28 days post-treatment, compared to an 88% reduction for a single dose of ivermectin/praziquantel (0.2 mg/kg ivermectin, 5 mg/kg praziquantel) [1]. The difference was significant at the 14-day timepoint (87% vs 71%, P=0.008) [1].

Veterinary Parasitology Anthelmintic Efficacy Toxocara canis

High and Consistent Efficacy of Milbemycin Oxime/Lufenuron vs. Variable Efficacy of Moxidectin Against Trichuris vulpis (Whipworm)

A controlled study directly compared a single treatment of milbemycin oxime/lufenuron tablets (500 µg/kg milbemycin, 10 mg/kg lufenuron) against moxidectin injection (170 µg/kg) in dogs with naturally acquired *Trichuris vulpis* infections. Milbemycin oxime/lufenuron achieved 99.6% efficacy based on worm counts, while moxidectin demonstrated only 67.5% efficacy [1].

Veterinary Parasitology Anthelmintic Resistance Trichuris vulpis

Milbemycin Oxime/Lufenuron Demonstrates High Efficacy Against Toxocara canis Where Moxidectin Shows No Activity

In a direct comparative study against naturally acquired *Toxocara canis* infections in dogs, a single treatment with milbemycin oxime/lufenuron (500 µg/kg milbemycin, 10 mg/kg lufenuron) was 91.5% effective in reducing worm counts. In stark contrast, a single injection of moxidectin (170 µg/kg) showed no apparent efficacy (0%) [1].

Veterinary Parasitology Anthelmintic Efficacy Toxocara canis

Rapid Onset of Action of Milbemycin Oxime Combination vs. Topical Selamectin for Flea Control

Against an existing infestation of the KS1 *Ctenocephalides felis* (cat flea) strain, a single oral dose of spinosad/milbemycin oxime provided 100% efficacy at both 24 and 48 hours post-treatment. In the same study, topical selamectin was only 60.4% effective at 24 hours and 91.4% effective at 48 hours [1].

Veterinary Entomology Ectoparasiticide Ctenocephalides felis

Unique Dual Functionality as an Efflux Pump Inhibitor with Intrinsic Antifungal Activity

Milbemycin A4 oxime demonstrates a unique dual mechanism not shared by all macrocyclic lactones. At 2.5 µg/mL, it acts as an efflux pump inhibitor, blocking the export of fluconazole and restoring susceptibility in resistant *Candida glabrata* isolates . Furthermore, milbemycin oximes possess intrinsic, direct fungicidal activity at concentrations above 3.2 µg/mL [1].

Antifungal Resistance Drug Efflux Candida glabrata

Formulation-Dependent Bioavailability: Nanoemulsion Achieves Near-Complete Absorption vs. Conventional Tablet

Pharmacokinetic profiling in Pekingese dogs revealed that a milbemycin oxime nanoemulsion formulation achieved an absolute oral bioavailability of 99.26% ± 12.14%, with a peak concentration (Cmax) of 8.87 ± 1.88 µg/mL reached in 0.33 hours [1]. This is a dramatic improvement over the conventional tablet formulation, which had a bioavailability of only 51.44% ± 21.76% and a Cmax of 0.33 ± 0.07 µg/mL at 2.47 hours [1].

Pharmacokinetics Drug Delivery Bioavailability

Optimal Research and Industrial Application Scenarios for (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one (Milbemycin A4 Oxime)


Standardized Positive Control in Veterinary Anthelmintic Efficacy Studies

The compound's well-characterized and high efficacy against a broad spectrum of nematodes, including *Toxocara* spp., *Trichuris vulpis*, and *Toxocara canis*, makes it an ideal positive control for in vivo studies evaluating novel anthelmintic candidates. As demonstrated, it reliably outperforms or equals common alternatives, providing a robust benchmark for comparative efficacy [1][2][3].

Mechanistic Probe for Investigating Fungal Drug Efflux and Resistance

Leveraging its unique, quantifiable activity as an efflux pump inhibitor at low micromolar concentrations (2.5 µg/mL), this compound is a valuable tool for research into antifungal resistance mechanisms, particularly in *Candida* species. Its dual role as both an inhibitor and a direct antifungal agent makes it a compelling probe for studying synergism with azole antifungals [4].

Reference Standard for Advanced Formulation and Pharmacokinetic Studies

The stark differences in bioavailability observed between its conventional tablet (51.44%) and nanoemulsion (99.26%) forms highlight the compound's utility in pharmaceutical development research [5]. It serves as an excellent model compound for studies focused on overcoming poor oral absorption of macrocyclic lactones and optimizing delivery systems for enhanced systemic exposure.

Target Compound for High-Purity Reference Standards in Analytical Chemistry

As the major component of the widely used Milbemycin Oxime drug substance, high-purity (>95% by HPLC) Milbemycin A4 Oxime is essential for developing and validating robust analytical methods (e.g., HPLC, LC-MS) for quality control, stability testing, and regulatory compliance in the manufacturing of finished veterinary pharmaceuticals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A4 oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.